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3-Bromo-5-morpholinopyridin-2-amine is a chemical compound characterized by its unique structure, which includes a bromine atom, a morpholine ring, and a pyridine moiety. This compound has the molecular formula and is recognized for its potential applications in medicinal chemistry, particularly in drug development and biochemical research. The presence of the morpholine group contributes to its solubility and biological activity, making it a valuable scaffold in the synthesis of various bioactive compounds.
3-Bromo-5-morpholinopyridin-2-amine exhibits notable biological activity, primarily due to its ability to interact with various biological macromolecules:
The synthesis of 3-Bromo-5-morpholinopyridin-2-amine typically involves several key steps:
3-Bromo-5-morpholinopyridin-2-amine has several important applications:
Studies on the interactions of 3-Bromo-5-morpholinopyridin-2-amine with biological targets have revealed its potential as an effective inhibitor of specific enzymes. Its ability to modulate enzyme activity makes it a subject of interest in pharmacological research aimed at developing new therapeutic strategies.
Several compounds share structural similarities with 3-Bromo-5-morpholinopyridin-2-amine. These include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Bromo-2-morpholinopyridin-3-amine | Bromine at different position; morpholine ring | Different reactivity due to position of bromine |
| 5-Bromo-6-chloropyridin-2-amine | Contains chlorine instead of morpholine | Varying biological activities due to different halogens |
| 6-Bromo-1,8-naphthyridin-2-amine | Naphthyridine structure; different ring system | Unique properties related to naphthyridine scaffold |
| 3-bromo-2-(4-morpholino)pyridine | Morpholino group at different position | Distinct reactivity patterns compared to original compound |
While these compounds share common features such as the presence of bromine and a pyridine ring, they differ significantly in their substituents' positions and types. The unique combination of the morpholine ring and amine group in 3-Bromo-5-morpholinopyridin-2-amine contributes to its distinct chemical reactivity and biological activity compared to its analogs .
3-Bromo-5-morpholinopyridin-2-amine is a polyfunctional heterocyclic compound with the systematic IUPAC name 3-bromo-5-(morpholin-4-yl)pyridin-2-amine. Its molecular formula, C₉H₁₂BrN₃O, corresponds to a molecular weight of 258.12 g/mol. The structure features a pyridine ring substituted at positions 2, 3, and 5 with an amine, bromine, and morpholine group, respectively (Fig. 1).
Table 1: Key chemical identifiers
The morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) confers both steric and electronic effects, influencing reactivity and solubility.
The synthesis of functionalized pyridines dates to the early 20th century, but advances in the late 2000s enabled efficient access to 3-amino-5-bromopyridine derivatives. A pivotal development was the microwave-assisted amination of 3,5-dibromopyridine, reported by Dandu et al. in 2011. This method eliminated the need for transition-metal catalysts or prolonged heating, providing a scalable route to 3-amino-5-bromopyridines. The substitution of one bromide with morpholine likely emerged post-2015, coinciding with increased interest in morpholine-containing pharmaceuticals.
3-Bromo-5-morpholinopyridin-2-amine serves three primary roles: